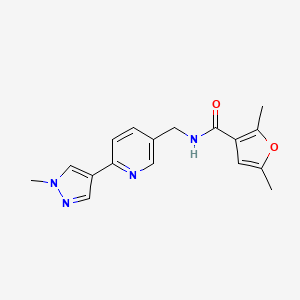

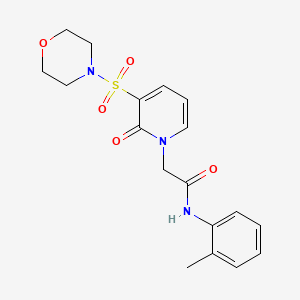

N-(6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl)-2,5-dimethylfuran-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.

The exact mass of the compound 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmaniale Aktivität

Pyrazol-haltige Verbindungen, wie z. B. N-(6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl)-2,5-dimethylfuran-3-carboxamid , sind für ihre potente antileishmaniale Aktivität bekannt . In einer Studie wurden einige hydrazingekoppelte Pyrazole synthetisiert und gegen einen klinischen Isolat von Leishmania aethiopica evaluiert . Eine der Verbindungen zeigte eine überlegene Antipromastigoten-Aktivität, die deutlich stärker wirksam war als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat .

Antimalariaaktivität

Die gleiche Studie untersuchte auch die in vivo antimalaria-Aktivitäten der synthetisierten Pyrazol-Derivate gegen Plasmodium berghei-infizierte Mäuse . Zwei der Zielverbindungen zeigten bessere Hemmwirkungen gegen Plasmodium berghei und zeigten so das Potenzial als effektive Antimalaria-Mittel .

Molekular-Docking-Studien

Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in-vitro-Antipromastigoten-Aktivität einer der Verbindungen zu rechtfertigen . Die Verbindung zeigte ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum), das durch eine niedrigere freie Bindungsenergie gekennzeichnet ist .

Synthese und Verifizierung

Die Strukturen dieser hydrazingekoppelten Pyrazole wurden erfolgreich synthetisiert und durch Elementarmikroanalyse, FTIR- und 1H-NMR-Techniken verifiziert .

Potenzielle Pharmakophore

Die hydrazingekoppelten Pyrazol-Derivate können als potenzielle Pharmakophore für die Herstellung von sicheren und effektiven antileishmanialen und antimalaria-Wirkstoffen angesehen werden .

Breites Spektrum an chemischen und biologischen Eigenschaften

Imidazol, eine fünfgliedrige heterozyklische Einheit, die Teil der Verbindung this compound ist, ist für seine breite Palette an chemischen und biologischen Eigenschaften bekannt . Es ist zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente geworden .

Wirkmechanismus

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring. They are known for their diverse pharmacological effects, including anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities . Pyrazole derivatives have been synthesized and evaluated for potential against various diseases .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11-6-15(12(2)23-11)17(22)19-8-13-4-5-16(18-7-13)14-9-20-21(3)10-14/h4-7,9-10H,8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQONSHIDYGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

![N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2583431.png)

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)